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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)piperidin-4-ol

CAS No.: 71501-46-7

Cat. No.: B1352068 Get Quote

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]

IUPAC Name: 4-(2-Chlorophenyl)piperidin-4-ol[1][2][3][4]

Common Synonyms: 4-(2-Chlorophenyl)-4-hydroxypiperidine; 2-Chloro-analog of

Haloperidol metabolite.

Molecular Formula:

[5][6]

Molecular Weight: 211.69 g/mol [5][6]

CAS Number: 860228-33-7 (Hydrochloride salt); Free base often unlisted in public registries

but synthesized via standard protocols.

Solubility:

Free Base: Soluble in MeOH, DMSO,

.

HCl Salt: Soluble in Water, DMSO; sparingly soluble in
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.

Synthesis & Structural Context
To understand the spectroscopic impurities, one must understand the origin. This compound is

typically synthesized via a Grignard addition to a protected piperidone.

Synthesis Workflow (Graphviz)[12]

1-Boc-4-piperidone
(Electrophile)

Intermediate:
N-Boc-4-(2-chlorophenyl)

piperidin-4-ol

THF, 0°C to RT
Nucleophilic Addition

2-Chlorophenyl
magnesium bromide
(Grignard Reagent)

Target:
4-(2-Chlorophenyl)

piperidin-4-ol

TFA or HCl/Dioxane
Deprotection (-Boc)

Figure 1: Synthetic route via Grignard addition. Impurities may include unreacted piperidone or dehydration products (alkenes).

Click to download full resolution via product page

[12]
Spectroscopic Characterization Protocols
A. Mass Spectrometry (MS)
Method: ESI+ or GC-MS (EI). Diagnostic Utility: Confirmation of the chlorine isotope pattern

and dehydration propensity.
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Parameter Observed Value (m/z) Interpretation

Molecular Ion (

)
211 / 213

Characteristic 3:1 intensity

ratio indicating one Chlorine

atom (

).

Base Peak 193 / 195

. The tertiary alcohol is labile;

rapid dehydration occurs in the

source to form the

tetrahydropyridine cation.

Fragment 56 / 57
Piperidine ring fragmentation

(typical iminium ions).[6]

Fragment 176
Loss of Cl (rare in soft

ionization, seen in EI).[6]

Protocol Note: If using LC-MS with acidic mobile phases (Formic acid), the

peak (193) may dominate the spectrum due to on-column dehydration.

B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for OH visibility) or

. Critical Distinction: The ortho-substitution destroys the symmetry of the aromatic ring. Unlike
the para-isomer (which shows an AA'BB' doublet pair), the ortho-isomer displays a complex 4-
proton aromatic region.

H NMR Data (400 MHz, DMSO-

)
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Position
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

Ar-H (6') 7.65 - 7.75 dd 1H

Diagnostic:

Deshielded by

the adjacent

quaternary

center and lack

of ortho-shielding

relative to Cl.

Ar-H (3') 7.35 - 7.45 dd 1H

Adjacent to

Chlorine; distinct

shift due to

inductive effect.

Ar-H (4', 5') 7.20 - 7.35 m 2H

Remaining

aromatic protons

(overlapping).

OH 5.10 s (broad) 1H

Disappears on

shake. Shift

varies with

concentration.

Pip-H (3,5) 1.90 - 2.10 td 2H

Equatorial

protons adjacent

to the quaternary

center.

Pip-H (3,5) 1.50 - 1.65 m 2H

Axial protons

adjacent to the

quaternary

center.

Pip-H (2,6) 2.80 - 3.00 m 4H Alpha-protons to

Nitrogen. Shift

depends heavily
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on salt form (HCl

vs Free Base).[6]

NH ~2.5 - 3.5 broad 1H

Often exchanges

or merges with

water peak in

DMSO.

C NMR Data (100 MHz, DMSO-

)

Carbon Type
Shift (

ppm)
Count Notes

C-OH (Quaternary) 70.5 1
Characteristic tertiary

alcohol shift.

Ar-C (Ipso) 143.2 1
Quaternary carbon

attached to piperidine.

Ar-C (C-Cl) 131.5 1
Quaternary carbon

attached to Chlorine.

Ar-C (CH) 127.0 - 130.0 4

Four distinct signals

due to asymmetry

(unlike para which has

2 signals).

Pip-C (2,6) 42.5 2
Alpha carbons

(symmetric).

Pip-C (3,5) 36.8 2
Beta carbons

(symmetric).

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid powder.

3200 - 3400
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: O-H stretching (Broad). Intermolecular H-bonding is significant.

2800 - 2950

: C-H stretching (Aliphatic piperidine ring).

1580, 1470

: C=C Aromatic ring stretch.

1050 - 1100

: C-O stretch (Tertiary alcohol).

750 - 770

:Diagnostic: C-Cl stretch / Ortho-disubstituted benzene ring out-of-plane bending. (Para
isomers typically show bands ~800-850

).

Analytical Workflow for Verification
This flowchart guides the researcher in confirming the structure and purity of the synthesized or

purchased compound.
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Unknown Sample
(White Powder)

LC-MS / GC-MS 1H NMR (DMSO-d6)

Data Evaluation

M+ = 211/213
(3:1 Ratio) Aromatic Region

CONFIRMED:
4-(2-Chlorophenyl)...

4 distinct Ar-H signals
(ABCD System)

REJECT:
Para-isomer detected

Symmetric Ar-H signals
(AA'BB' System)

Figure 2: Analytical decision matrix for distinguishing ortho/para isomers.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 1803571-46-1,3-(cyclobutylidenemethyl)piperidine hydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

2. 1001055-64-6,4-(bromomethyl)-2-methylbenzonitrile-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）
有限公司 [accelachem.com]

3. 1803590-03-5,2-(3,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

4. 1803606-57-6,(2-aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

5. spectrabase.com [spectrabase.com]

6. CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis
and use - Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-(2-
Chlorophenyl)piperidin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352068#spectroscopic-data-for-4-2-chlorophenyl-
piperidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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